1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine
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Overview
Description
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C14H20N4O2 and a molecular weight of 276.33 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and a hydrazono group attached to a nitrophenyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 4-nitrophenylhydrazine with 1-isopropylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to increase yield and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazono group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazono derivatives.
Scientific Research Applications
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-Isopropyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can result in different physical and chemical properties compared to similar compounds, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C14H20N4O2 |
---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
4-nitro-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]aniline |
InChI |
InChI=1S/C14H20N4O2/c1-11(2)17-9-7-13(8-10-17)16-15-12-3-5-14(6-4-12)18(19)20/h3-6,11,15H,7-10H2,1-2H3 |
InChI Key |
ONNSUOCSKQRSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1 |
Origin of Product |
United States |
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